molecular formula C6H12O2S B1274134 ethyl 2-(methylsulfanyl)propanoate CAS No. 40800-76-8

ethyl 2-(methylsulfanyl)propanoate

Cat. No. B1274134
M. Wt: 148.23 g/mol
InChI Key: OXAOBBCFHBVRBD-UHFFFAOYSA-N
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Patent
US04045576

Procedure details

A stirred solution of 3.94 g. (0.02 mole) of 2-aminobenzophenone in methylene chloride at -65° C. was treated with 2.16 g. (0.02 mole) of t-butylhypochlorite. After 15 min. 2.96 g. ethyl α-(methylthio)propionate was added dropwise and stirring continued for 1 hr. At the end of this time 2.02 g. of triethylamine (0.02 mole) was added dropwise and the reaction solution was allowed to warm to room temperature. This was followed by treatment with 1N hydrochloric acid and stirred for 15 min. The methylene chloride solution was then separated and stripped under vacuum. The yellow oil residue was triturated with isopropyl ether and 3 g. of a yellow solid was filtered off (51%). Recrystallization from absolute ethanol gave a cream color solid, m.p. 135°-137° C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.02 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].C(OCl)(C)(C)C.[CH3:22][S:23][CH:24]([CH3:30])[C:25](OCC)=[O:26].C(N(CC)CC)C.Cl>C(Cl)Cl>[C:4]([C:3]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:2]=1[NH:1][C:25](=[O:26])[C:24]2([CH3:30])[S:23][CH3:22])(=[O:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.02 mol
Type
reactant
Smiles
C(C)(C)(C)OCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC(C(=O)OCC)C
Step Four
Name
Quantity
0.02 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
continued for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The methylene chloride solution was then separated
CUSTOM
Type
CUSTOM
Details
The yellow oil residue was triturated with isopropyl ether and 3 g
FILTRATION
Type
FILTRATION
Details
of a yellow solid was filtered off (51%)
CUSTOM
Type
CUSTOM
Details
Recrystallization from absolute ethanol
CUSTOM
Type
CUSTOM
Details
gave a cream color solid, m.p. 135°-137° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C(C(NC12)=O)(SC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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